2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-12-5-4-6-13(9-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)15-8-7-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHZURIUGPUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole core, followed by the introduction of the benzamide moiety and the 3-methylphenyl group. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
*Calculated for C₂₄H₂₅N₅O₄S₂.
†Estimated based on molecular formulas.
Key Observations:
- Substituent Diversity: The target compound’s dimethoxybenzamide group contrasts with electron-withdrawing groups (e.g., cyano, nitro) in analogs like 7e , which may influence solubility and receptor binding.
- Sulfanyl Linkages : The sulfanyl bridge in the target is structurally analogous to antimicrobial compounds like BA91318 , where sulfanyl groups enhance lipophilicity and membrane penetration.
- Synthetic Routes: Many analogs (e.g., compounds in ) are synthesized via nucleophilic substitution, condensation, or cyclization reactions in ethanol or basic media. The target compound likely follows similar protocols, though specifics are unavailable .
Hypothesized Activity of the Target Compound:
- The 3-methylphenyl carbamoyl group may enhance lipid solubility, favoring membrane-associated targets.
- Methoxy groups could modulate cytochrome P450 interactions or improve metabolic stability compared to nitro- or halogen-substituted analogs .
Physicochemical and Spectral Data
- IR/NMR Trends : The target’s carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfanyl (C–S, ~1240–1255 cm⁻¹) stretches align with reported values for similar compounds .
- Melting Points : Analogs with polar groups (e.g., 7c , mp 134–178°C) exhibit higher melting points than lipophilic derivatives, suggesting the target may have intermediate thermal stability.
Biological Activity
The compound 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 359.47 g/mol
The presence of the thiadiazole ring is significant due to its established role in enhancing biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing a thiadiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains.
The presence of electron-donating groups such as methyl or methoxy has been associated with enhanced activity against these pathogens.
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Compounds similar to the target molecule have demonstrated cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiadiazole derivatives have shown promise in several other areas:
- Anti-inflammatory : Some studies suggest that compounds with thiadiazole rings can reduce inflammation markers in vitro.
- Antioxidant : The antioxidant properties are linked to their ability to scavenge free radicals, which may protect against oxidative stress-related diseases.
- Neuroprotective Effects : Certain derivatives have been explored for their potential neuroprotective effects in models of neurodegeneration.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. The study demonstrated that modifications at specific positions on the thiadiazole ring significantly influenced biological activity:
- Synthesis Method : The compounds were synthesized via reaction pathways involving acylation and nucleophilic substitution.
- Evaluation : In vitro assays were conducted to assess antimicrobial and anticancer activities against standard strains and cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
